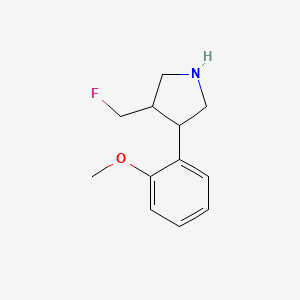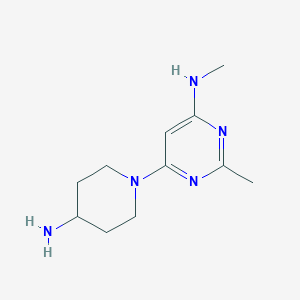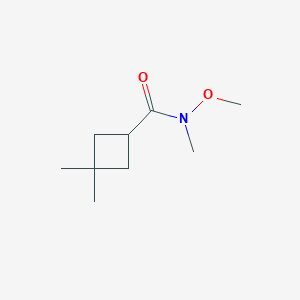
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Methoxylated Pyrrolinones : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for preparing agrochemicals and medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones, potentially relevant to compounds like 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine.
Fluorescent Sensor for Metal Ions : Research by Darabi et al. (2016) developed a fluorophore with potential application in sensing metal ions like Cu2+ and Fe3+. The structure of this compound, which involves a methoxyphenyl group, suggests possible connections to the chemical structure of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in designing similar sensors.
Selective Chemosensor for Al(3+) Ions : A study by Maity & Govindaraju (2010) synthesized a pyrrolidine-based fluoroionophore as a selective sensor for aluminum ions. This research highlights the potential of pyrrolidine derivatives in sensing applications.
Synthesis of Antitubercular and Antibacterial Compounds : Bodige et al. (2019) worked on synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with significant antitubercular and antibacterial activities. This indicates the role of compounds similar to 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in pharmaceutical research.
Docking and QSAR Studies for Kinase Inhibitors : In research by Caballero et al. (2011), docking studies of fluorine-containing compounds were conducted to study their potential as kinase inhibitors. This research could be relevant for understanding how modifications to the 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine structure might affect its biological activity.
Serotonin Receptor Study in Alzheimer's Disease : A study by Kepe et al. (2006) used a fluorine-containing compound to study serotonin receptors in Alzheimer's disease patients. This research suggests potential applications of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in neurology and psychiatry.
properties
IUPAC Name |
3-(fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,9,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAQCUYTAYKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)


![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)



![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)
